3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is a specialized organosilicon compound that combines the properties of isocyanate and methacrylate functionalities. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(Triisocyanatosilyl)propyl alcohol with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triisocyanatosilyl)propyl alcohol+2-methylprop-2-enoic acid→3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Amines and Alcohols: Used in addition reactions with isocyanate groups.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Water and Acids/Bases: For hydrolysis reactions.
Major Products
Urea and Urethane Derivatives: From addition reactions.
Polymers and Copolymers: From polymerization reactions.
Silanols: From hydrolysis reactions.
Scientific Research Applications
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Modification: Applied as a coupling agent to modify the surface properties of various substrates, improving adhesion and compatibility.
Mechanism of Action
The mechanism of action of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate involves the reactivity of its functional groups:
Isocyanate Groups: React with nucleophiles to form stable urea and urethane linkages, contributing to the compound’s adhesive and crosslinking properties.
Methacrylate Group: Undergoes free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is unique due to the presence of both isocyanate and methacrylate functionalities, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows for a wide range of applications, particularly in the synthesis of advanced materials and surface modification.
Properties
CAS No. |
176258-24-5 |
---|---|
Molecular Formula |
C10H11N3O5Si |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-triisocyanatosilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O5Si/c1-9(2)10(17)18-4-3-5-19(11-6-14,12-7-15)13-8-16/h1,3-5H2,2H3 |
InChI Key |
WZLQYFGUYJPUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](N=C=O)(N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.